molecular formula C8H6N2O5 B3284330 2,6-Dinitrophenyl acetaldehyde CAS No. 78283-22-4

2,6-Dinitrophenyl acetaldehyde

Cat. No.: B3284330
CAS No.: 78283-22-4
M. Wt: 210.14 g/mol
InChI Key: YFPSKWRANNPODA-UHFFFAOYSA-N
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Description

2,6-Dinitrophenyl acetaldehyde is a yellow, crystalline solid with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol. This compound is widely used in the chemical and pharmaceutical industries for various purposes. It is known for its distinctive structure, which includes two nitro groups attached to a phenyl ring and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrophenyl acetaldehyde typically involves the nitration of phenyl acetaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitrophenyl acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2,6-Dinitrobenzoic acid.

    Reduction: 2,6-Diaminophenyl acetaldehyde.

    Substitution: Various substituted phenyl acetaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Dinitrophenyl acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organic compounds and in analytical chemistry for the detection of aldehydes and ketones.

    Biology: It can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dinitrophenyl acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro groups can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.

    2,6-Dinitrophenyl acetic acid: Shares the dinitrophenyl moiety but differs in the functional group attached to the phenyl ring.

Uniqueness

2,6-Dinitrophenyl acetaldehyde is unique due to its specific substitution pattern on the phenyl ring and the presence of an aldehyde group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various scientific and industrial applications.

Properties

IUPAC Name

2-(2,6-dinitrophenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c11-5-4-6-7(9(12)13)2-1-3-8(6)10(14)15/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPSKWRANNPODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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